Vilangin

Description

Historical Context and Discovery of Vilangin

This compound was first isolated from the berries of Embelia ribes in 1961. researchgate.net This discovery emerged from broader chemical examinations of Embelia ribes. researchgate.net Following its isolation, two different synthetic routes for this compound were also reported. researchgate.net this compound is recognized as a dimeric derivative of embelin (B1684587), a major constituent of Embelia ribes. evitachem.commdpi.comsmolecule.com Compared to embelin, this compound has been a less investigated phytocompound. mdpi.com

Natural Occurrence and Botanical Origins of Precursor Compounds

This compound is found naturally in the berries of Embelia ribes Burm. f., a plant widely utilized in traditional herbal medicine, particularly in India. researchgate.netmdpi.comresearchgate.net Embelia ribes serves as the primary botanical source for both this compound and its monomeric precursor, embelin. researchgate.netmdpi.comresearchgate.net Embelin itself is a significant constituent of Embelia ribes fruits and is characteristic of plants within the Embelia genus. researchgate.netmnba-journal.com Other species within the Embelia genus, such as Embelia schimperi, have also been identified as sources of embelin and related derivatives like methyl this compound. researchgate.netresearchgate.net Rapanone, another natural benzoquinone with structural similarities, is found in Rapanea species. cenmed.comlipidmaps.orgnih.govuni.lulabsolu.ca While embelin is considered a major constituent of Embelia ribes, this compound is typically present as a minor constituent.

Chemical Classification and Structural Context of this compound

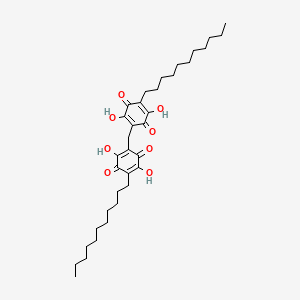

This compound is chemically classified as a dimeric form of embelin, placing it within the category of benzoquinone derivatives. evitachem.comsmolecule.comontosight.ai Its structure is characterized by a benzoquinone core, which is derived from embelin, and the presence of additional functional groups. evitachem.comontosight.ai Specifically, this compound is a methylene-bridged bis-embelin derivative, meaning two embelin units are linked by a methylene (B1212753) group. researchgate.net

The molecular formula of this compound is C₃₅H₅₂O₈, and its molecular weight is approximately 600.78 g/mol . nih.govnih.govfda.gov The IUPAC name for this compound is 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione. nih.govnih.gov The structure features a cyclohexadiene ring system adorned with multiple hydroxyl and alkyl substituents. ontosight.ai A notable structural characteristic shared with embelin and other compounds from the Embelia genus is the presence of a long hydrophobic tail. researchgate.net this compound also possesses a conjugated system, which contributes to its biological properties. evitachem.com

The synthesis of this compound can be achieved through a condensation reaction involving embelin and formaldehyde (B43269) in an acetic acid solution. researchgate.netevitachem.commdpi.comresearchgate.net

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₂O₈ | nih.govnih.govfda.gov |

| Molecular Weight | ~600.78 g/mol | nih.govnih.govfda.gov |

| CAS Number | 4370-68-7 | evitachem.comontosight.ainih.govnih.gov |

| PubChem CID | 417182 | nih.govscholarsresearchlibrary.comscienceopen.com |

| IUPAC Name | 2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione | nih.govnih.gov |

Research findings have indicated various biological activities associated with this compound. Studies have demonstrated its antioxidant, antibacterial, antifungal, and anticancer properties. evitachem.commdpi.comresearchgate.netresearchgate.netresearchgate.net For instance, this compound has shown antibacterial activity against Staphylococcus epidermidis and Salmonella typhimurium with minimum inhibitory concentrations (MIC) of 62.5 µg/mL. evitachem.comresearchgate.netresearchgate.netresearchgate.net In vitro studies have also indicated cytotoxic effects on cancer cell lines, with 61.95% cytotoxicity reported against A549 lung adenocarcinoma cells at a concentration of 500 µg/mL and an IC₅₀ of 400 µg/mL. evitachem.commdpi.comresearchgate.netresearchgate.net Furthermore, this compound has been investigated for its potential in inhibiting wound healing and cell migration. researchgate.net Docking studies have explored the interaction energy of this compound with biological targets such as Human Neutrophil Elastase (HNE) and Nitric Oxide Synthase (NOS), reporting significant interaction energies. scholarsresearchlibrary.com

Table 2: Selected Research Findings on this compound's Biological Activities

| Activity | Specific Finding | Concentration/Value | Target/Model | Source |

| Antibacterial | Inhibition against Staphylococcus epidermidis and Salmonella typhimurium | MIC = 62.5 µg/mL | Bacterial strains | evitachem.comresearchgate.netresearchgate.netresearchgate.net |

| Cytotoxicity | Cytotoxic activity against A549 lung adenocarcinoma cells | 61.95% at 500 µg/mL, IC₅₀ = 400 µg/mL | A549 cell line | evitachem.commdpi.comresearchgate.netresearchgate.net |

| Anti-angiogenesis | Inhibition of wound healing and single cell migration | 0.1 and 1.0 µg/mL | Human dermal fibroblasts, ECV 304 endothelial cells | researchgate.net |

| Anti-angiogenesis | Inhibitory effect on in vivo angiogenesis | Not specified concentration | CAM assay | |

| Docking Study | Interaction energy with Human Neutrophil Elastase (HNE) | -50.1 kcal/mol | HNE | |

| Docking Study | Interaction energy with Human Aldose Reductase (HAR) | -48.94 kcal/mol | HAR | scholarsresearchlibrary.com |

| Docking Study | Interaction energy with Nitric Oxide Synthase (NOS) | -74.6 kcal/mol | NOS |

Structure

2D Structure

Properties

CAS No. |

4370-68-7 |

|---|---|

Molecular Formula |

C35H52O8 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C35H52O8/c1-3-5-7-9-11-13-15-17-19-21-24-28(36)32(40)26(33(41)29(24)37)23-27-34(42)30(38)25(31(39)35(27)43)22-20-18-16-14-12-10-8-6-4-2/h36,38,41,43H,3-23H2,1-2H3 |

InChI Key |

SSBANIVTGNXXSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |

Appearance |

Solid powder |

Other CAS No. |

4370-68-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vilangine; Vilangin |

Origin of Product |

United States |

Isolation and Extraction Methodologies of Precursors

Isolation of Embelin (B1684587) from Natural Sources

Embelin is a significant bioactive constituent and marker compound in Embelia ribes berries. researchgate.net The plant Embelia ribes Burm. f. is native to hilly regions of India, including the Western Ghats, and has been traditionally used for various medicinal purposes. ajpp.incabidigitallibrary.org

Solvent Extraction Techniques from Embelia ribes Berries

The isolation of Embelin from Embelia ribes berries typically involves extraction using various solvents. Both cold and hot extraction methods with polar and non-polar solvents have been employed. researchgate.netindiandrugsonline.org

Several solvents have been investigated for their efficiency in extracting Embelin. Studies have shown that solvents like n-hexane, diethyl ether, chloroform (B151607), acetone, ethyl acetate (B1210297), propanol, and methanol (B129727) can be used. ajpp.inscholarsresearchlibrary.com Ethyl acetate has been reported as a suitable solvent for achieving a high recovery of Embelin from Embelia ribes. researchgate.netscholarsresearchlibrary.com Chloroform has also been found to be effective, yielding bright orange coloured crystals in good yields. researchgate.netindiandrugsonline.org A simple maceration with chloroform has been suggested as an ideal method for isolation, potentially eliminating the need for column chromatography and offering potential for scale-up. researchgate.netindiandrugsonline.org

Soxhlet extraction is another technique used, where the dried and pulverized berries are extracted with a solvent like n-hexane for a set duration, such as 6 hours. ajpp.in After extraction, the solvent is typically evaporated to obtain a residue. ajpp.in

The yield of Embelin can vary depending on the extraction method and solvent used. For instance, one study reported a yield of 10% when using chloroform extraction where crystals were observed in the chloroform fraction after soaking the fruit powder at room temperature. jmpas.com Another study using cold extraction with n-hexane followed by column chromatography reported a yield of 0.325% from 6 kg of berries. afjbs.com An efficient method involving minimum extraction and purification steps yielded 3.6% w/w of Embelin from Embelia ribes fruit powder. ijpsonline.com

Here is a summary of some reported extraction methods and yields:

| Method | Solvent(s) | Yield (%) | Source Plant Part |

| Cold Extraction | Chloroform | 10 | Fruits |

| Cold Extraction, Rotary Evaporation, Column Chromatography | n-Hexane | 0.325 | Berries |

| Extraction, Purification | Not specified (Efficient method) | 3.6 | Fruit Powder |

| Soxhlet Extraction | n-Hexane | Not specified | Berries |

| Maceration | Chloroform | Good yields | Fruits |

Purification Methodologies for Embelin

Following the initial extraction, purification steps are necessary to obtain pure Embelin. The concentrated extracts are often washed with solvents like petroleum ether to yield crystalline Embelin. researchgate.netindiandrugsonline.org

Various chromatographic techniques are employed for purification. Column chromatography on silica (B1680970) gel is a common method, often using solvent systems like methanol and chloroform, or gradient elution with petroleum ether-ethyl acetate. mdpi.compatsnap.com Flash chromatography has also been developed as a rapid and efficient method for selective isolation of Embelin. researchgate.net

Recrystallization is another crucial step to enhance the purity of Embelin, often performed from solvents like chloroform or dioxane. researchgate.netmdpi.commdpi.com

The purity of isolated Embelin is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC). ajpp.inresearchgate.netjmpas.comafjbs.comtechpedia.in Spectroscopic methods like Ultraviolet (UV), Infrared (IR), Proton Nuclear Magnetic Resonance (¹HNMR), and Mass Spectrometry (MS) are used for characterization and confirmation of the isolated compound's structure. ajpp.inresearchgate.netindiandrugsonline.orgafjbs.comphcog.com

For example, HPTLC analysis of isolated Embelin has shown Rf values around 0.53 in an ethyl acetate:benzene (70:30) solvent system afjbs.com and 0.60 in an n-hexane:ethyl acetate:formic acid (5:4:1, v/v/v) system. techpedia.in UV spectrophotometry is also used for determining the purity and quantifying Embelin. ijpsonline.comtechpedia.in

Semisynthetic Origin of Vilangin

This compound is a semisynthetic compound, meaning it is synthesized from a naturally occurring precursor. The primary precursor for this compound synthesis is Embelin. mdpi.comresearchgate.netmmust.ac.keresearchgate.net

This compound is synthesized through a condensation reaction between Embelin and formaldehyde (B43269) in the presence of an acidic solution, typically acetic acid. mdpi.comresearchgate.netmmust.ac.keresearchgate.netresearchgate.net The process generally involves dissolving Embelin in glacial acetic acid, adding formaldehyde, and then heating the solution, often on a water bath. mdpi.com Cooling the solution leads to the precipitation of this compound, which can then be filtered and crystallized, for instance, from dioxane. mdpi.com

This semisynthesis results in the formation of a dimeric Embelin derivative, where two Embelin units are linked by a methylene (B1212753) group derived from formaldehyde. mdpi.com The synthesis of this compound from Embelin by reaction with formaldehyde in acetic acid medium has been reported. researchgate.net

The semisynthetic approach allows for the creation of a compound with potentially altered or enhanced properties compared to the natural precursor.

Synthetic Strategies for Vilangin and Its Analogues

Condensation Reactions for Vilangin Synthesis

The primary method for synthesizing this compound involves a condensation reaction. This approach utilizes embelin (B1684587) as the starting material and facilitates the formation of the dimeric structure characteristic of this compound.

Reaction of Embelin with Formaldehyde (B43269) in Acetic Acid Medium

This compound is synthesized through the condensation of embelin with formaldehyde in the presence of an acetic acid solution. scholarsresearchlibrary.comguidetopharmacology.org This reaction has been described as a straightforward chemical process. scienceopen.com The procedure typically involves dissolving embelin in glacial acetic acid, followed by the addition of formaldehyde. scholarsresearchlibrary.comnih.gov The reaction mixture is then gradually warmed, often on a water bath, to facilitate the condensation. scholarsresearchlibrary.com After heating, the solution is cooled to room temperature, leading to the precipitation of an intense orange solid, which is the crude this compound. scholarsresearchlibrary.com This precipitate is then filtered and can be further purified, for instance, by crystallization from dioxane. scholarsresearchlibrary.com This method has been reported to yield this compound effectively. scienceopen.com

Optimisation of Reaction Conditions for Yield and Purity

Optimisation of the reaction conditions is crucial for maximizing the yield and purity of this compound. While the general reaction involves embelin, formaldehyde, and acetic acid with moderate heating, specific parameters such as concentration, temperature, and reaction duration play a critical role in achieving the desired product efficiently. scienceopen.com Controlled temperature and time are highlighted as important factors for optimizing both yield and purity. scienceopen.com Following the synthesis, the purity of the obtained this compound can be determined using techniques such as melting point analysis and thin-layer chromatography (TLC). guidetopharmacology.org Further characterization can be performed using spectroscopic methods including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Liquid chromatography-Mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. guidetopharmacology.org Although the method is effective, further optimization may be necessary for large-scale production. scienceopen.com

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound, often stemming from modifications of the parent compound embelin, is an active area of research aimed at exploring compounds with potentially improved or varied biological activities and physicochemical properties. caymanchem.com

Design Principles for Structural Modification

Design principles for the structural modification of embelin and its derivatives, including this compound, often focus on altering specific parts of the molecule to influence properties such as solubility, potency, and target interaction. Strategies have involved modifying the hydrophobic tail of embelin, as well as the benzoquinone core. caymanchem.com The rationale behind modifying the hydrophobic tail is often related to influencing interactions with biological targets or improving solubility. caymanchem.com Modifications to the dihydroxyquinone core have also been explored, with studies indicating the importance of the hydroxyl groups at specific positions for maintaining activity. caymanchem.com Introducing hydrophilic functionalities, such as nitrogen-containing heterocycles, has been investigated to enhance aqueous solubility. caymanchem.com The polarity of the side chain is considered to have an influence on the structure-activity relationship of embelin analogues.

Structural Elucidation Methodologies of Vilangin and Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the connectivity of atoms and the spatial arrangement within the Vilangin molecule.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. This technique provides information on the number and type of hydrogen and carbon atoms, their electronic environment, and their connectivity. NMR spectroscopy is commonly used to confirm the identity and purity of this compound. evitachem.com Studies on derivatives like phenylthis compound have utilized ¹H NMR and ¹³C NMR, including Distortionless Enhancement by Polarization Transfer (DEPT), to support structural assignments. For instance, the ¹H NMR spectrum of phenylthis compound showed characteristic signals, including aromatic protons and signals corresponding to alkyl chains. ijpsonline.com ¹³C NMR and DEPT experiments provided data suggesting the presence of methyl and methylene (B1212753) carbons, aiding in the determination of the molecular weight. ijpsonline.com Similarly, ¹H and ¹³C NMR data have been used in the characterization of methyl this compound. ajol.info

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. This technique helps confirm the presence of characteristic bonds and functional moieties. FTIR spectroscopy is used in the structural analysis of this compound. evitachem.com Analysis of embelin (B1684587) derivatives and extracts containing this compound has shown characteristic absorption bands. For example, FTIR spectra have revealed peaks corresponding to hydroxyl (O-H) stretches, C-H stretches (both alkyl and olefinic), and quinone carbonyl (C=O) groups. ijpsonline.comajol.infoorientjchem.org These specific vibrations provide evidence for the presence of these functional groups within the this compound structure. researchgate.net

UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing conjugated systems, such as the benzoquinone core of this compound, which absorb strongly in this region. UV-Vis spectroscopy is used in the characterization of this compound and its derivatives. researchgate.net The UV-Vis spectrum can provide information about the chromophore present in the molecule. For methyl this compound, UV-Vis spectra showed absorption peaks at 430 nm and 290 nm, indicative of a 2,5-dihydroxy-1,4-benzoquinone (B104904) chromophore. ajol.info UV-Vis spectroscopy is used for both qualitative and quantitative analysis, helping to identify substances and determine their concentration based on their unique absorption characteristics. mt.comtechnologynetworks.com

LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC separates components in a mixture based on their differential interactions with a stationary and mobile phase, while MS provides information about the molecular weight and fragmentation pattern of each separated component. This combined approach is valuable for analyzing complex mixtures and confirming the molecular weight of the target compound. LC-MS analysis has been performed for the characterization of synthesized this compound dye. researchgate.net LC-MS is widely used in chemical analysis to separate complex mixtures and identify unknown chemical species due to its high sensitivity. measurlabs.comwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy [5, 7]

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound samples, ensuring that the isolated compound is free from significant impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used chromatographic technique for assessing the purity of a compound. It involves separating components of a mixture on a thin layer of stationary phase coated on a plate, using a liquid mobile phase. The purity of a substance can be assessed by observing the number of spots that appear on the chromatogram after development and visualization; a pure substance typically shows only one spot. rsc.org TLC was used to assess the purity of synthesized phenylthis compound. ijpsonline.com Melting point and TLC were performed to determine the purity of synthesized this compound dye. researchgate.net TLC is based on the principle of differential affinities of compounds for the stationary and mobile phases, leading to their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific TLC conditions and can be used for identification and purity assessment. rsc.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of chemical compounds, including this compound and its derivatives. nih.govresearchgate.netthermofisher.com HPLC separates mixtures by forcing a solvent (mobile phase) through a column packed with a stationary phase under high pressure. slideshare.net The separation is based on the differential interaction of the compounds with the stationary and mobile phases.

HPLC methods can be employed for both analytical and preparative purposes. Analytical HPLC is typically used for identification and quantification of compounds, often involving comparing retention times with standards. jasco-global.com Preparative HPLC, on the other hand, is used to isolate and purify compounds from complex mixtures on a larger scale. thermofisher.com Semi-preparative HPLC falls between these two scales. thermofisher.com

While specific detailed HPLC methodologies solely focused on the structural elucidation of this compound itself were not extensively detailed in the search results, HPLC is a standard technique used in the purification and analysis of natural products and synthesized organic compounds like this compound and its derivatives prior to or in conjunction with spectroscopic methods for structural confirmation. veeprho.comomicsonline.org For instance, in the isolation and structural elucidation of impurities in pharmaceutical products, semi-preparative HPLC is used to purify enriched fractions obtained from techniques like flash chromatography before characterization by NMR and MS. omicsonline.org HPLC-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of MS, providing both chromatographic separation and molecular weight information, which is highly valuable for identifying and characterizing components in a mixture and confirming the purity of isolated compounds. veeprho.commdpi.com

HPLC methods involve selecting appropriate columns (e.g., reversed-phase), mobile phases, and detection methods (e.g., UV-Vis spectrophotometry) based on the properties of the analyte. slideshare.netjasco-global.com Derivatization, either pre-column or post-column, can also be employed in HPLC to improve separation or detection of compounds. slideshare.netjuniperpublishers.com

Analysis of Structural Features Contributing to Biological Activity

Structure-activity relationship (SAR) studies aim to identify how specific structural characteristics of a molecule relate to its biological activity. gardp.org For this compound, its biological activities, including antioxidant, antimicrobial, and anticancer properties, are linked to its chemical structure. evitachem.comontosight.aimdpi.comijpsonline.comijpsonline.comresearchgate.net

This compound is a dimeric benzoquinone derived from embelin. evitachem.comsmolecule.com The benzoquinone core is a key structural feature in many biologically active compounds, known for its redox properties. evitachem.comontosight.ai The presence of hydroxyl groups on the hydroquinone (B1673460) scaffold in related compounds has been attributed to their antioxidant activity, likely due to their electron-donating nature which facilitates the reduction of free radicals. ijpsonline.comijpsonline.com this compound's conjugated system also contributes to its antioxidant properties. evitachem.com

Studies comparing this compound with its precursor, embelin, and other derivatives like phenylthis compound provide insights into the structural modifications that influence activity. For example, phenylthis compound, a substituted dimer of embelin, has shown higher free radical scavenging and cytotoxic activities compared to both embelin and this compound in in vitro studies. ijpsonline.comijpsonline.com This suggests that the phenyl substitution and the specific dimeric structure of phenylthis compound may enhance these activities. ijpsonline.comijpsonline.com The significant antitumor activity of phenylthis compound has also been attributed to its molecular size, the hydrophobic nature of its undecyl carbon chain, and steric hindrance, which might improve cellular permeability and restrict cancer progression. ijpsonline.com

Molecular docking studies have been used to investigate the interaction of this compound with biological targets, such as human aldose reductase (HAR), human neutrophil elastase (HNE), nitric oxide synthase (NOS), tyrosinase, and collagen. scholarsresearchlibrary.comnih.gov These studies provide computational insights into how this compound's structure allows it to bind to the active sites of these enzymes, suggesting potential mechanisms for its observed biological effects. For instance, docking studies have shown that this compound exhibits strong interaction energies with HAR and NOS. scholarsresearchlibrary.comnih.gov

The mechanism of this compound's biological effects is considered multifaceted. Its antioxidant mechanism may involve donating electrons to neutralize free radicals. evitachem.com Its antimicrobial activity might involve disrupting bacterial cell membranes or interfering with metabolic pathways. evitachem.com Cytotoxicity against cancer cells could involve inducing apoptosis or inhibiting cell proliferation through various signaling pathways. evitachem.com

Research Findings Related to Structure and Activity:

| Compound | Structure Type | Key Structural Features | Observed Activities | Notes | Source(s) |

| Embelin | Benzoquinone | Dihydroxyquinone core, undecyl chain | Antioxidant, Anti-tumor, Antimicrobial | Precursor to this compound | evitachem.comijpsonline.comijpsonline.com |

| This compound | Dimeric Benzoquinone | Methylene bridge connecting two modified embelin units, hydroxyl groups, conjugated system, undecyl chains | Antioxidant, Antimicrobial, Anticancer, Anti-angiogenic | Dimeric form of embelin | evitachem.comontosight.aimdpi.comijpsonline.comresearchgate.netnih.gov |

| Phenylthis compound | Substituted Dimer | Dimeric structure with phenyl substitution, hydroquinone scaffold, undecyl chain | Enhanced Free Radical Scavenging, Enhanced Cytotoxicity | Showed better potential than embelin and this compound in some in vitro studies. ijpsonline.comijpsonline.com | ijpsonline.comijpsonline.com |

Molecular docking analysis has indicated strong interaction energies between this compound and certain enzymes. For example, this compound showed a maximum interaction energy of -48.94 kcal/mol with HAR in one study and -50.1 kcal/mol with HNE in another. scholarsresearchlibrary.com Another study on nitric oxide synthase (NOS) reported a maximum interaction energy of -74.6 kcal/mol for this compound. nih.gov These computational results suggest favorable binding interactions that could underlie some of this compound's biological effects. scholarsresearchlibrary.comnih.gov

Mechanistic Investigations of Vilangin S Biological Activities

Antioxidant Activity Mechanisms

Vilangin exhibits significant antioxidant activity, primarily through its ability to interact with and neutralize free radicals. This protective effect is mediated by specific chemical characteristics of the compound.

Electron Donation and Free Radical Scavenging Pathways

The antioxidant mechanism of this compound is attributed to its molecular structure, which allows it to donate electrons to free radicals. This electron donation effectively neutralizes the reactive species, thereby preventing them from causing oxidative damage fishersci.fi. This compound has demonstrated significant free radical scavenging activity fishersci.fiwikidata.orgmnba-journal.com. Studies evaluating the free radical scavenging activity of this compound, often using methods like the DPPH assay, indicate its potential as an antioxidant agent wikidata.orgmnba-journal.com. The ability of antioxidants to donate electron or hydrogen atoms to free radicals is a key pathway in breaking radical chain reactions .

Prevention of Oxidative Damage at the Cellular Level

By neutralizing free radicals through electron donation and scavenging pathways, this compound helps prevent oxidative damage within cells fishersci.fi. While specific detailed mechanisms of how this compound prevents cellular oxidative damage are still under investigation, the general principle involves reducing the burden of reactive species that can otherwise damage cellular components like lipids, proteins, and DNA. The conjugated system within this compound's structure is thought to contribute to its antioxidant properties fishersci.fi.

Antimicrobial Action Mechanisms

This compound has shown antimicrobial effects against various pathogens. The mechanisms underlying this activity are thought to involve disruption of bacterial cellular structures and interference with essential metabolic processes.

Disruption of Bacterial Cell Membranes

One proposed mechanism for this compound's antimicrobial action is the disruption of bacterial cell membranes fishersci.fi. The plasma membrane is a critical structure for bacterial survival, controlling the movement of substances in and out of the cell and serving as an attachment surface for the cell wall . Disruption of the plasma membrane can lead to rapid depolarization, loss of membrane potential, and subsequent inhibition of vital processes like protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death guidetopharmacology.org. While direct experimental evidence detailing this compound's interaction with bacterial membranes is limited in the provided sources, studies on other antimicrobial compounds highlight membrane disruption as a key mechanism, often involving interactions with phospholipids (B1166683) or other membrane components .

Interference with Microbial Metabolic Pathways

This compound may also exert its antimicrobial effects by interfering with metabolic pathways critical for bacterial survival fishersci.fi. Microbial metabolic pathways are essential for growth, energy production, and synthesis of cellular components. Interference with these pathways can inhibit bacterial proliferation and viability. While specific bacterial metabolic targets of this compound are not explicitly detailed in the provided information, general mechanisms of metabolic interference by antimicrobial agents include altering the metabolic state of bacteria or inhibiting key enzymes involved in essential pathways. This compound has demonstrated antibacterial effects against pathogens such as Staphylococcus epidermidis and Salmonella typhimurium, with reported minimum inhibitory concentrations (MIC) of 62.5 μg/mL against both organisms fishersci.fi.

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus epidermidis | 62.5 μg/mL |

| Salmonella typhimurium | 62.5 μg/mL |

Data Source: fishersci.fi

Anticancer Activity Mechanisms

This compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential anticancer activity. The mechanisms underlying this activity are multifaceted and may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways fishersci.fi.

In vitro studies have indicated that this compound possesses cytotoxic effects on cancer cell lines, including A549 lung adenocarcinoma cells and COLO320DM cancer cell lines fishersci.fiwikidata.orgmnba-journal.com. For instance, this compound showed 61.95% cytotoxicity against A549 lung adenocarcinoma cells at a concentration of 500 μg/mL, with an IC50 value of 400 μg/mL fishersci.fiwikidata.orgmnba-journal.com. Treatment of A549 cancer cells with this compound has been shown to significantly reduce cell proliferation and increase the formation of fragmented DNA and apoptotic bodies.

The induction of apoptosis is considered a key mechanism for the anticancer activity of this compound fishersci.fi. Studies have indicated that this compound treatment can lead to the activation of caspase-9 and caspase-3, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. Western blotting analysis has detected the activation of pro-caspases-3 and caspase-9, which cleaved to active caspase-3 and caspase-9, respectively, following this compound treatment in A549 cells. Changes in the levels of proteins like Bcl-2 and p53, as well as cytochrome c release, have also been observed, further supporting the induction of apoptosis through mitochondrial-mediated pathways.

While the precise molecular targets and signaling pathways involved in this compound's anticancer actions require further elucidation fishersci.fi, the available research suggests that its cytotoxic effects are mediated, at least in part, by the induction of programmed cell death (apoptosis) through the activation of caspases and modulation of related proteins.

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cytotoxicity at 500 μg/mL | IC50 Value |

| A549 lung adenocarcinoma | 61.95% | 400 μg/mL |

Data Source: fishersci.fiwikidata.orgmnba-journal.com

Molecular Target Identification and Pathway Elucidation Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design nih.govdovepress.commedchemexpress.comresearchgate.net. Target identification and pathway elucidation studies aim to pinpoint the proteins or other biomolecules that a compound interacts with and the downstream signaling cascades that are affected nih.govdovepress.commedchemexpress.comresearchgate.netpharmaron.com.

The search results indicate that molecular docking studies have been employed to investigate the interaction of this compound with certain proteins, suggesting an approach towards target identification researchgate.netscholarsresearchlibrary.comscienceopen.comresearchgate.netresearchgate.netresearchgate.net. Specifically, this compound has been evaluated for its docking behavior with human neutrophil elastase (HNE) and human aldose reductase (HAR) researchgate.netscholarsresearchlibrary.comresearchgate.net. Docking studies with tyrosinase have also been reported . These studies utilize computational methods to predict the binding affinity and interaction sites between this compound and these target proteins researchgate.netscholarsresearchlibrary.comscienceopen.comresearchgate.netresearchgate.net.

However, the provided information primarily focuses on in silico (computational) docking studies rather than comprehensive experimental target identification and pathway elucidation studies that would fully detail the molecular mechanisms and downstream effects of this compound's interactions.

Protein Interaction Studies

Protein interaction studies are fundamental to understanding how a compound exerts its biological effects by binding to or modulating the activity of specific proteins nih.govmedchemexpress.com. These studies can reveal the direct targets of a compound and provide insights into the downstream biological consequences of these interactions.

Molecular docking studies have been performed to assess the interaction of this compound with several proteins, including collagen and human neutrophil elastase researchgate.netscienceopen.comnih.gov. These in silico studies predict the potential binding modes and affinities.

Binding with Collagen

Collagen is a major structural protein found in the extracellular matrix nih.govnih.govmdpi.comabcam.com. Interactions with collagen can be relevant in various physiological and pathological processes, such as tissue remodeling and wound healing nih.govmdpi.com.

Molecular docking studies have investigated the interaction of this compound with collagen, specifically Type I and Type III collagen scienceopen.comnih.gov. These studies aimed to evaluate the binding affinity and potential cross-linking behavior scienceopen.comnih.gov. While this compound was included in studies evaluating potential collagen cross-linkers, the results indicated that other compounds, such as dopaquinone, embelin (B1684587), potassium embelate, and 5-O-methyl embelin, showed better affinity or were considered more suitable cross-linkers for both Type I and Type III collagen among the tested ligands scienceopen.comnih.gov.

Interaction with Human Neutrophil Elastase

Human neutrophil elastase (HNE) is a serine protease involved in the degradation of extracellular matrix proteins and plays a role in inflammatory responses researchgate.netmdpi.com. Dysregulation of HNE activity is implicated in various inflammatory diseases researchgate.netmdpi.com.

Molecular docking studies have been conducted to evaluate this compound's interaction with human neutrophil elastase researchgate.net. These studies predicted that this compound exhibited a high interaction energy with HNE compared to other tested ligands researchgate.net. One study reported an interaction energy of -50.1 kcal/mol for this compound with HNE . Another study reported a maximum interaction energy of -74.6 kcal/mol in the context of angiogenesis attenuation researchgate.net. Despite the high interaction energy predicted by docking studies, one report noted that this compound did not exhibit interaction with any of the active site amino acid residues of HNE in their specific analysis . This suggests that while there might be binding, it may not directly involve the catalytic active site in the manner observed for some other inhibitors.

Computational and Theoretical Studies on Vilangin

Molecular Docking Investigations

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein or other macromolecule, allowing for the estimation of binding affinity and the identification of key interactions. Vilangin has been the subject of several molecular docking studies to explore its potential inhibitory activity against various protein targets.

Studies have investigated the docking behavior of this compound with Human Neutrophil Elastase (HNE) , Human Aldose Reductase (HAR) scholarsresearchlibrary.com, and Acetylcholinesterase 1 (AChE1) from Aedes aegypti and Culex quinquefasciatus nih.govuestc.edu.cn. These investigations aim to understand how this compound might interact with the active sites or binding pockets of these proteins.

Ligand-Protein Interaction Modelling

Molecular docking studies provide detailed models of the interactions between this compound (the ligand) and target proteins. These models illustrate how this compound fits into the protein's binding site and the types of interactions that stabilize the complex.

In studies focusing on AChE1 from Ae. aegypti and Cx. quinquefasciatus, this compound was shown to form strong conventional hydrogen bonding with tyrosine residues in the enzyme's active site uestc.edu.cn. Another study on Human Aldose Reductase (HAR) indicated that this compound showed interaction with the Ser 2 amino acid residue scholarsresearchlibrary.com. These specific interactions are crucial in understanding the potential inhibitory mechanism of this compound against these enzymes.

Prediction of Binding Affinities and Target Interactions

A key outcome of molecular docking is the prediction of binding affinities, often expressed as binding energy or interaction energy. Lower (more negative) binding energy values generally indicate a stronger predicted interaction between the ligand and the protein target.

In a study evaluating the docking behavior of several ligands with Human Neutrophil Elastase (HNE), this compound exhibited the maximum interaction energy compared to the other investigated ligands, with a reported value of -50.1 kcal/mol . However, this study noted that this compound did not exhibit interaction with any of the active site amino acid residues of HNE . In a separate study focusing on Human Aldose Reductase (HAR), this compound also showed a high interaction energy of -48.94 kcal/mol when compared to other tested ligands scholarsresearchlibrary.com.

The predicted binding energies from these studies suggest a strong affinity of this compound for targets like HNE and HAR, although the nature and location of interactions can vary depending on the specific protein.

| Protein Target | Predicted Interaction Energy (kcal/mol) | Key Interacting Amino Acids | Source |

|---|---|---|---|

| Human Neutrophil Elastase (HNE) | -50.1 | None reported in active site | |

| Human Aldose Reductase (HAR) | -48.94 | Ser 2 | scholarsresearchlibrary.com |

| Acetylcholinesterase 1 (Ae. aegypti) | Not specified in snippet | Tyrosine | uestc.edu.cn |

| Acetylcholinesterase 1 (Cx. quinquefasciatus) | Not specified in snippet | Tyrosine | uestc.edu.cn |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. Unlike static docking studies, MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the interaction, conformational changes, and the behavior of the system in a more realistic environment, such as explicit solvent.

Molecular dynamics simulations have been employed to further investigate the interaction of this compound with Acetylcholinesterase 1 (AChE1) from Aedes aegypti and Culex quinquefasciatus nih.govuestc.edu.cn. These simulations are valuable for validating the results obtained from molecular docking and for understanding the dynamic stability of the this compound-AChE1 complex over a period of time uestc.edu.cn. MD simulations can confirm predicted binding sites and assess the stability of the interaction over time mdpi.com. The application of MD simulation in these studies helps to confirm the length of the interaction and the stability of the protein during the ligand interaction uestc.edu.cn.

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and properties of molecules. These calculations can provide insights into molecular stability, reactivity, and spectroscopic characteristics. This compound and its derivatives have been studied using these computational methods.

Theoretical models employing quantum chemical calculations have been developed to investigate the geometric, electronic, and spectroscopic properties of this compound and related compounds like phenyl this compound researchgate.netresearchgate.netresearchgate.net. These calculations often utilize specific software packages and basis sets to solve the electronic structure equations researchgate.netresearchgate.netresearchgate.net.

Geometry Optimization Studies

Geometry optimization is a fundamental step in quantum chemical calculations. It involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This optimized geometry serves as the basis for calculating various molecular properties.

Geometry optimization studies have been performed as part of the theoretical investigations into this compound and phenyl this compound researchgate.netresearchgate.netresearchgate.net. This process determines the most stable three-dimensional structure of the molecule by minimizing its potential energy nih.gov. The optimized geometry is crucial for accurately predicting electronic and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are important indicators of a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the band gap) is related to the molecule's kinetic stability and electrical properties.

FMO analysis has been conducted for this compound and its derivatives, such as phenyl this compound, as part of quantum chemical studies researchgate.netresearchgate.netresearchgate.netscribd.com. This analysis plays a role in understanding the bioactive, electrical, and optical properties of the molecule researchgate.net. The most intense UV bands observed in spectroscopic analysis are often attributed to transitions between the HOMO and LUMO researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution across a molecule. It provides insights into the molecule's reactivity and how it might interact with other charged species or biological targets. Regions of negative electrostatic potential are typically associated with areas where electrophilic attack is likely to occur, while regions of positive electrostatic potential indicate potential sites for nucleophilic attack or interaction with negatively charged areas. While specific detailed MEP mapping data for this compound was not extensively found in the immediate search results, the application of MEP mapping is a standard practice in computational chemistry to understand the electronic behavior of molecules and predict their interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. QSAR models can help in identifying key structural features responsible for the observed activity and guide the design of more potent or selective derivatives.

Research has applied QSAR methodologies to study compounds with larvicidal activity, including plant-derived compounds. A QSAR model based on a set of 263 plant-derived compounds with larvicidal activity against Aedes aegypti L. was developed using non-conformational QSAR researchgate.net. This study utilized molecular parameters generated using CODESSA 2.7.10 software and applied the leave-one-out method for model validation. A four-descriptor QSAR model with an r² of 0.897 was obtained, with average r² values for the training and test sets of 0.901 and 0.863, respectively, indicating the model's stability and predictability researchgate.net. While this specific study focused on a broad set of plant-derived compounds, the application of QSAR to understand the larvicidal activity of compounds like this compound, which has shown significant larvicidal activity against Aedes aegypti and Culex quinquefasciatus, is a relevant area of investigation nih.govx-mol.netresearchgate.net. LogP, a measure of molecular hydrophobicity, is highlighted as a significant tool in QSAR studies and rational drug design, influencing drug absorption, bioavailability, and interactions scienceopen.comnih.gov.

In Silico Screening and Virtual Drug Discovery Approaches

In silico screening and virtual drug discovery approaches utilize computational methods to identify potential drug candidates or predict their interactions with biological targets. These methods can rapidly screen large libraries of compounds, saving time and resources compared to traditional high-throughput screening. Techniques such as molecular docking and virtual screening are commonly employed.

Molecular docking studies have been conducted to evaluate the interaction of this compound with various biological targets. For instance, docking studies investigating the interaction of this compound with human neutrophil elastase (HNE) showed that this compound exhibited a maximum interaction energy of -50.1 kcal/mol among the tested ligands, although it did not exhibit interaction with any active site amino acid residues in that specific study . Molecular docking and molecular dynamics studies have also demonstrated the efficacy of this compound in inhibiting acetylcholinesterase (AChE1) in Aedes aegypti and Culex quinquefasciatus, suggesting its potential as a natural active product against mosquito larvae nih.govresearchgate.net.

Virtual screening (VS) is an in silico technique used to search libraries of small molecules to identify those likely to bind to a drug target, such as a protein receptor or enzyme mdpi.comwikipedia.org. This process involves automatically evaluating large databases of molecular structures using computational methods mdpi.comwikipedia.org. VS can be structure-based (docking compounds to a known target structure) or ligand-based (searching for compounds similar to known active molecules) sygnaturediscovery.com. The goal of VS is to filter large chemical spaces to a manageable number of promising candidates for experimental testing wikipedia.org. In silico toxicity predictions for embelin (B1684587), a related compound, have been computed using models like ProTox researchgate.net. While direct detailed results for this compound's in silico toxicity screening were not found, such studies are often part of the virtual drug discovery pipeline for potential therapeutic compounds and their derivatives.

Advanced Analytical Methodologies in Vilangin Research

Spectrophotometric Assays for Biological Activity Profiling

Spectrophotometric assays are widely used to evaluate the antioxidant potential of compounds like vilangin by measuring their ability to interact with and neutralize free radicals or reduce oxidizing agents.

DPPH Radical Scavenging Assay for Antioxidant Potential

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for assessing the free radical scavenging activity of a compound. This assay is based on the reduction of the stable DPPH radical, which has a characteristic purple color with maximum absorbance at around 517 nm. biomedpharmajournal.orgjapsonline.cominnovareacademics.in When an antioxidant compound is present, it donates a hydrogen atom to the DPPH radical, converting it to its non-radical form (diphenylpicrylhydrazine), which is yellow and causes a decrease in absorbance at 517 nm. japsonline.com The degree of decolorization indicates the scavenging potential of the compound.

Studies have utilized the DPPH assay to evaluate the radical scavenging activity of this compound. One study reported that the radical scavenging activity of this compound was maximum at a concentration of 1,000 µg/mL, showing 72.35% activity researchgate.net. Another comparative study involving phenylthis compound, embelin (B1684587), and this compound also employed the DPPH method to assess free radical scavenging activity ijpsonline.comijpsonline.com. This study presented data on the percentage of viability at different sample concentrations for these compounds ijpsonline.comijpsonline.com.

Table 1: Free Radical Scavenging Activity by DPPH Method ijpsonline.comijpsonline.com

| Compound | Sample Concentration (µg/mL) | Viability (%) |

| This compound | 1000 | 72.35 |

| Phenylthis compound | 1000 | 88.72 ± 0.19 |

| 500 | 52.15 ± 0.13 | |

| 250 | 46.18 ± 0.29 | |

| 125 | 39.05 ± 0.54 | |

| 62.5 | 31.77 ± 0.15 | |

| Embelin | 1000 | 81.39 ± 0.32 |

| 500 | 56.32 ± 0.43 | |

| 250 | 48.01 ± 0.31 | |

| 125 | 36.89 ± 0.65 | |

| 62.5 | 28.12 ± 0.35 | |

| Compound 3 | 62.5 | 21.33 ± 0.15 |

| 125 | 32.19 ± 0.17 | |

| 250 | 41.18 ± 0.36 | |

| 500 | 48.15 ± 0.13 | |

| 1000 | 66.32 ± 0.43 | |

| Ascorbic acid | 62.5 | 49.89 ± 0.12 |

| (Standard) | 125 | 51.66 ± 0.25 |

| 250 | 57.64 ± 0.11 | |

| 500 | 63.09 ± 0.31 | |

| 1000 | 97.19 ± 0.21 |

Note: "Compound 3" in the table refers to this compound based on the context of the source ijpsonline.comijpsonline.com.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is another spectrophotometric method used to determine the total antioxidant capacity of a sample. This assay is based on the reduction of the Cu(II)-neocuproine complex to its Cu(I) form by antioxidants nih.govnih.gov. The resulting Cu(I)-neocuproine complex is colored and absorbs light at 450 nm nih.govnih.govbioquochem.com. The increase in absorbance at 450 nm is proportional to the antioxidant capacity of the sample nih.govnih.gov. The reaction is typically carried out at a nearly physiological pH, which is considered an advantage over methods requiring acidic conditions nih.govnih.gov.

This compound's antioxidant activity has also been evaluated using the CUPRAC assay researchgate.net. Studies have shown that the cupric ion reducing antioxidant capacity of this compound is concentration-dependent researchgate.net. While a specific standard showed more pronounced CUPRAC activity than this compound at 1 mg/mL, the assay is a valuable tool for assessing this compound's reducing power researchgate.net.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the presence of TPTZ (2,4,6-tripyridyl-s-triazine) biomedpharmajournal.orginnovareacademics.innih.gov. This reduction leads to the formation of a blue-colored ferrous-TPTZ complex with maximum absorbance at 593 nm biomedpharmajournal.orginnovareacademics.innih.gov. The increase in absorbance at 593 nm is directly related to the reducing power of the sample biomedpharmajournal.orginnovareacademics.innih.gov. The FRAP assay is often conducted at a low pH biomedpharmajournal.orgnih.gov.

Table 2: FRAP Activity of Embelia ribes Extracts (containing this compound) innovareacademics.in

| Sample Source | Extract Type | FRAP Activity (mg Fe²⁺/g) |

| E. ribes Stem | Methanolic | 72.22 ± 0.31 |

| E. ribes Stem | Ethanolic | 65.05 ± 0.26 |

| E. ribes Leaves | Methanolic | 66.66 ± 0.27 |

| E. ribes Leaves | Ethanolic | 64.91 ± 0.36 |

| E. ribes Stem | Aqueous | 36.89 ± 0.62 |

| E. ribes Leaves | Aqueous | 39.27 ± 1.26 |

| E. ribes Stem | Petroleum Ether | 17.50 ± 0.10 |

| E. ribes Leaves | Petroleum Ether | 14.95 ± 0.69 |

Phosphomolybdenum Assay for Total Antioxidant Capacity

The phosphomolybdenum assay is a quantitative method used to evaluate the total antioxidant capacity (TAC) of extracts and compounds japsonline.comwisdomlib.orgnih.govptfarm.plnih.gov. This assay is based on the reduction of Mo(VI) to Mo(V) by the sample analyte and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH nih.govwisdomlib.orgnih.govptfarm.plnih.gov. The formation of this complex is measured spectrophotometrically at 695 nm nih.govwisdomlib.orgptfarm.pl. The phosphomolybdenum assay is effective in evaluating both water-soluble and fat-soluble antioxidants ptfarm.pl.

Cell-Based Assays for Mechanistic Insights

Cell-based assays are crucial for understanding the biological effects of this compound at the cellular level, including its impact on cell viability and other cellular processes.

Cell Viability Assessment Methodologies

Cell viability assays are used to measure the number of live, healthy cells in a sample and are essential for evaluating the potential cytotoxicity of a compound or its effects on cell proliferation thermofisher.com. These assays can assess viability based on various cellular parameters, such as membrane integrity, enzymatic activity, or metabolic activity thermofisher.com. Common methodologies include assays that measure the reduction of a tetrazolium salt (like MTT or XTT) by metabolically active cells or assays utilizing dyes that differentiate between live and dead cells based on membrane permeability ijpsonline.comijpsonline.comthermofisher.com.

Research on this compound has included cell viability studies to determine its cytotoxic effects researchgate.netijpsonline.comresearchgate.netnih.gov. The concentration required for 50% cell viability (IC₅₀) is a key parameter determined from these assays. One study reported the IC₅₀ concentration of this compound as 92 ± 1 µg/mL using ECV 304 endothelial cells nih.gov. Another study investigating the cytotoxic activity of this compound against A549 lung adenocarcinoma cancer cell line reported 61.95% cytotoxicity at a dose of 500 µg/mL and an IC₅₀ of 400 µg/mL researchgate.netresearchgate.net. Cell viability results indicate that increasing concentrations of this compound can lead to a decrease in cell viability in a dose-dependent manner nih.gov.

Table 3: Cytotoxic Activity of this compound researchgate.netresearchgate.netnih.gov

| Cell Line | Assay Method | IC₅₀ (µg/mL) | Cytotoxicity at 500 µg/mL (%) |

| ECV 304 endothelial cells | Not specified | 92 ± 1 | Not reported |

| A549 lung adenocarcinoma | MTT assay | 400 | 61.95 |

Note: The specific cell viability assay method for ECV 304 cells was not detailed in the provided snippet nih.gov. The MTT assay was used for A549 cells ijpsonline.comijpsonline.com.

These cell-based assays provide valuable data on the concentrations at which this compound exerts cytotoxic effects, contributing to the understanding of its potential therapeutic applications and limitations.

Assays for Cell Proliferation and Apoptosis

Cell proliferation and apoptosis assays are fundamental tools in cancer research and drug discovery, used to evaluate the effect of a compound on cell growth and programmed cell death. This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, which is often assessed using these methodologies.

One study reported that this compound showed cytotoxic activity against the A549 lung adenocarcinoma cancer cell line in vitro. At a dose of 500 µg/mL, this compound demonstrated 61.95% cytotoxic activity, with an IC50 value of 400 µg/mL. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) represents the concentration of a substance required to inhibit 50% of cell growth. researchgate.net This indicates a concentration-dependent reduction in cell viability upon treatment with this compound. mdpi.com Cytotoxicity can be determined using methods such as the MTT assay, which measures cellular metabolic activity as an indicator of viable cells. ijpsonline.comthermofisher.comsigmaaldrich.com Actively respiring cells reduce a tetrazolium dye (like MTT or XTT) to a colored formazan (B1609692) product, and the absorbance is measured spectrophotometrically. thermofisher.comsigmaaldrich.com A decrease in signal compared to untreated cells indicates reduced proliferation or increased cell death.

Apoptosis, a key mechanism of programmed cell death, can be evaluated through various techniques, including DNA fragmentation assays and the detection of activated caspases (such as caspase-3 and caspase-9). researchgate.netnih.gov Changes in the expression levels of proteins involved in apoptosis regulation, such as Bcl-2 and p53, can also be analyzed using methods like Western blotting. researchgate.net One study investigating a compound isolated from Streptomyces sp. (ERINLG-4) on A549 cells, which also mentions this compound synthesis, utilized DNA fragmentation and caspase activation analysis to demonstrate apoptosis induction. researchgate.net While this specific study focused on a different compound, these techniques are standard for assessing apoptosis in the context of potential anticancer agents like this compound.

Cellular Migration Assays (e.g., Boyden's Chamber Assay, Live Cell Imaging)

Cellular migration assays are employed to study the movement of cells, a process crucial in various biological phenomena including wound healing, immune response, and cancer metastasis. The Boyden's Chamber assay is a widely accepted method for evaluating cell migration. academicjournals.orgmerckmillipore.commerckmillipore.com This technique utilizes a two-chamber system separated by a porous membrane. academicjournals.orgmerckmillipore.commerckmillipore.com Cells are typically seeded in the upper chamber, and a chemoattractant or test substance is placed in the lower chamber. merckmillipore.com Migratory cells move through the pores of the membrane to the lower chamber, where they can be stained and quantified. academicjournals.orgmerckmillipore.commerckmillipore.com

Research has utilized the Boyden's Chamber assay to investigate the effect of this compound on the migration of human dermal fibroblast (HDF) cells. researchgate.net These studies demonstrated that this compound significantly reduced HDF migration at tested concentrations (e.g., 0.1 and 1.0 µg/ml). researchgate.net This inhibitory effect on cell migration suggests this compound's potential as an anti-angiogenesis agent, as cell migration is a key event in the formation of new blood vessels. researchgate.net

In addition to endpoint assays like the Boyden's Chamber, live cell imaging techniques allow for the real-time monitoring of cell migration at the single-cell level. This provides dynamic information about cell movement patterns and responses to compounds like this compound. Studies on this compound's effect on HDF migration have also incorporated live cell imaging to complement the findings from the Boyden's Chamber assay.

Microbiological Assay Techniques

Microbiological assay techniques are essential for evaluating the activity of compounds against microorganisms. This compound has been reported to possess antibacterial and antifungal properties. researchgate.netresearchgate.netresearchgate.netsmolecule.com

Disc Diffusion Method for Antimicrobial Activity

The disc diffusion method is a qualitative or semi-quantitative technique widely used to screen for antimicrobial activity. researchgate.netnih.govprimescholars.com In this method, filter paper discs impregnated with a solution of the test compound are placed on the surface of an agar (B569324) plate inoculated with the target microorganism. researchgate.netprimescholars.com The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. researchgate.netprimescholars.com The diameter of the zone of inhibition is measured to indicate the degree of antimicrobial activity; a larger zone indicates greater activity. primescholars.com

Studies on this compound have employed the disc diffusion method to assess its activity against various bacterial and fungal strains. researchgate.netresearchgate.net For instance, research has reported the zone of inhibition values for this compound (at 500 µ g/disc ) against a panel of microorganisms. researchgate.netresearchgate.net While specific zone sizes can vary depending on the microorganism and experimental conditions, this method provides a clear indication of whether this compound possesses inhibitory activity against a particular microbe.

Minimum Inhibitory Concentration (MIC) Determination Methodologies

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period. researchgate.netscielo.sa.cr Determining the MIC provides a quantitative measure of the potency of an antimicrobial compound. Common methodologies for MIC determination include broth dilution methods (macro- or microdilution) and agar dilution methods. researchgate.netscielo.sa.cr

In broth dilution, serial dilutions of the compound are prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the microorganism. researchgate.net The tubes or wells are incubated, and the MIC is the lowest concentration that shows no visible turbidity (microbial growth). researchgate.net

Research on this compound has determined its MIC values against specific bacterial strains. For example, this compound has been reported to have an MIC value of 62.5 µg/mL against Staphylococcus epidermidis and Salmonella typhimurium. researchgate.netresearchgate.netresearchgate.net These findings, obtained through MIC determination methodologies, quantify the concentration of this compound required to inhibit the growth of these particular bacteria.

Data on the antimicrobial activity of this compound by disc diffusion (zone of inhibition) and MIC values against specific microorganisms can be presented in tables to summarize research findings.

| Microorganism | Disc Diffusion (Zone of Inhibition in mm, 500 µ g/disc ) researchgate.netresearchgate.net | MIC (µg/mL) researchgate.netresearchgate.netresearchgate.net |

| Staphylococcus epidermidis | 16 | 62.5 |

| Salmonella typhimurium | Not specified in detail for disc diffusion in provided text | 62.5 |

| Bacillus subtilis | 16 | Not specified |

| Micrococcus luteus | Not specified in detail for disc diffusion in provided text | 125 |

| Enterobacter aerogenes | 15 | 250 |

| Candida albicans | 15 | 250 |

| Microsporum pachydermatis | 16 | 250 |

Note: Zone of inhibition data is specifically reported for a 500 µ g/disc concentration. MIC values are reported from different studies and may correspond to varying experimental conditions.

Future Directions and Research Perspectives in Vilangin Chemistry and Biology

Elucidation of Undiscovered Molecular Targets and Pathways

Current understanding of Vilangin's mechanism of action suggests a multifaceted nature, involving antioxidant activity through free radical neutralization and potential disruption of bacterial cell membranes or interference with metabolic pathways in microbes. evitachem.com In vitro studies indicate cytotoxic effects on cancer cell lines, potentially involving apoptosis induction or inhibition of cell proliferation via various signaling pathways. evitachem.commdpi.com However, the precise molecular targets and the intricate pathways through which this compound exerts its effects are not yet fully clarified, necessitating further investigation. evitachem.com

Previous molecular docking studies have explored this compound's potential interactions with several proteins, including collagen, tyrosinase, neutrophil elastase, glutamate (B1630785) pyruvate (B1213749) transaminase, and alpha amylase. nih.gov this compound demonstrated strong interaction energy with human aldose reductase in docking studies, suggesting potential as an inhibitor of this enzyme involved in diabetic complications. scholarsresearchlibrary.com It also showed significant interaction energy with human neutrophil elastase, although the specific active site residues involved were not identified in that study. Furthermore, docking studies have evaluated this compound's affinity for tyrosinase.

Future research should focus on comprehensive experimental validation of these predicted interactions and the identification of novel protein and cellular targets. Techniques such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and activity-based protein profiling (ABPP) can be employed to identify direct protein binding partners. Downstream pathway analysis using techniques like Western blotting, reporter assays, and phosphoproteomics can help delineate the signaling cascades affected by this compound. Understanding these targets and pathways at a deeper level is crucial for defining this compound's therapeutic potential and identifying potential off-target effects.

Advanced Synthetic Approaches for Novel Analogues with Enhanced Specificity

This compound is synthesized through the condensation of embelin (B1684587) with formaldehyde (B43269). researchgate.netnih.gov While this synthesis is established, the development of novel this compound analogues with enhanced specificity and improved pharmacological properties is a critical area for future research. Embelin, the monomeric precursor, has been a subject of synthetic modifications to improve properties like water solubility, although some resulting analogues have shown reduced activity. researchgate.netnih.gov

Future synthetic efforts for this compound should focus on targeted structural modifications aimed at improving binding affinity and selectivity for identified molecular targets, enhancing solubility and bioavailability, and potentially reducing toxicity. Strategies could include:

Rational Design: Utilizing structural information from this compound-target interactions (once experimentally validated) to design analogues with optimized binding profiles.

Combinatorial Chemistry: Synthesizing libraries of this compound derivatives with variations in the alkyl chain length, the benzoquinone core, and the methylene (B1212753) bridge to explore the structure-activity relationship comprehensively.

Biocatalysis: Exploring enzymatic methods for the synthesis of this compound and its analogues, which could offer more environmentally friendly and selective routes.

Nanotechnology-based approaches: Developing delivery systems, such as nanoparticles, to improve the solubility, stability, and targeted delivery of this compound and its analogues. researchgate.net

The synthesis of hydrophilic analogues of embelin has been explored to improve water solubility and bioavailability. researchgate.net Similar approaches could be applied to this compound to overcome potential limitations related to its solubility in aqueous environments. evitachem.com

Integration of Multi-Omics Data in Mechanistic Studies

Integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological systems affected by this compound. nih.govillumina.com This multi-omics approach can provide a more comprehensive understanding of its mechanism of action than single-omics studies alone. illumina.com

Future research should leverage multi-omics strategies to:

Identify Global Cellular Responses: Analyze changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in cells or tissues treated with this compound. This can reveal interconnected pathways and biological processes influenced by the compound.

Discover Biomarkers: Identify molecular signatures that correlate with this compound's activity or response, which could serve as biomarkers for efficacy or potential toxicity.

Understand Resistance Mechanisms: In the context of its potential anticancer or antimicrobial applications, multi-omics can help elucidate mechanisms of resistance that may develop, guiding the development of strategies to overcome them.

While multi-omics approaches are powerful, they present challenges in data integration and analysis, requiring sophisticated computational tools and statistical methods.

Development of Predictive Computational Models for Structure-Function Relationships

Computational approaches, such as molecular docking and molecular dynamics simulations, have already been utilized to predict this compound's interactions with potential targets. nih.govscholarsresearchlibrary.com Building upon these initial studies, the development of more sophisticated predictive computational models is crucial for understanding the structure-function relationships of this compound and its analogues.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on a diverse set of this compound analogues and their biological activities to predict the activity of new, unsynthesized compounds.

Advanced Molecular Dynamics Simulations: Performing extensive molecular dynamics simulations to study the dynamic interactions between this compound and its targets, providing insights into binding stability and conformational changes.

Network Pharmacology: Applying network pharmacology approaches to predict the complex interactions of this compound with multiple targets and pathways within a biological network.

Artificial Intelligence and Machine Learning: Utilizing AI and machine learning algorithms to analyze large datasets from high-throughput screening and multi-omics studies to identify patterns and predict this compound's biological effects. researchgate.net

These computational models can guide the rational design of novel analogues, prioritize compounds for synthesis and experimental testing, and reduce the time and resources required for drug discovery.

Exploration of Novel Analytical Techniques for Comprehensive Characterization

Accurate and comprehensive characterization of this compound and its metabolites is essential for understanding its pharmacokinetics and pharmacodynamics. While techniques like UV-Vis spectroscopy, FTIR spectroscopy, LC-MS, and NMR spectroscopy have been used for characterization researchgate.net, novel analytical techniques can provide deeper insights.

Future research should explore the application of:

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and identification of metabolites and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Advanced Techniques): Including 2D NMR methods and solid-state NMR, for detailed structural elucidation and conformational analysis.

Chromatographic Techniques (Advanced): Such as 2D-LC and hyphenated techniques (e.g., LC-IM-MS), for enhanced separation and characterization of complex mixtures containing this compound and related compounds.

Imaging Mass Spectrometry: To visualize the distribution of this compound in tissues and cells.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): For detailed kinetic and thermodynamic analysis of this compound's binding to its targets.

Q & A

Q. What is the established synthetic protocol for Vilangin, and how is structural confirmation achieved?

this compound is synthesized via condensation of embelin and formaldehyde in acetic acid. Embelin is dissolved in glacial acetic acid, followed by formaldehyde addition, heating at 100°C for 4 hours, and crystallization from dioxane. Structural confirmation employs techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry. Crystallographic data (if available) or comparative analysis with spectral databases validates the IUPAC-defined structure (2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-dien-1,4-dione) .

Q. Which standard assays are used to evaluate this compound’s antioxidant activity, and how are results benchmarked?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measures free radical inhibition at 517 nm, with activity expressed as % inhibition relative to controls. The FRAP (Ferric Reducing Antioxidant Power) assay quantifies Fe³⁺ to Fe²⁺ reduction at 700 nm, while CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assesses Cu²⁺ reduction at 450 nm. Total antioxidant capacity is determined via the phosphomolybdenum method (absorbance at 695 nm). Results are compared to butylated hydroxytoluene (BHT), with this compound showing 72.35% DPPH inhibition at 1000 µg/mL and Fe(II) equivalence of 1.084 mM/g in FRAP, nearly doubling BHT’s activity in some tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies (e.g., varying IC₅₀ values)?

Discrepancies may arise from differences in assay conditions (pH, solvent polarity, temperature) or cell lines used. To address this:

Q. What mechanistic insights explain this compound’s superior FRAP activity compared to BHT?

this compound’s ortho-dihydroxy groups in its benzoquinone scaffold enable chelation of transition metals (e.g., Fe³⁺), facilitating electron transfer. Computational studies (DFT calculations) can map HOMO-LUMO gaps to predict redox potential. Comparative cyclic voltammetry of this compound and BHT may reveal lower oxidation potentials, correlating with higher reducing power .

Q. How to design a preclinical study evaluating this compound’s anticancer efficacy while adhering to NIH guidelines?

- Model Selection : Use xenograft models (e.g., MDA-MB-231 for breast cancer) with BALB/c nude mice.

- Dosing : Administer this compound intraperitoneally (10–50 mg/kg) for 21 days, with paclitaxel as a positive control.

- Endpoints : Tumor volume (caliper measurements), apoptosis (TUNEL assay), and toxicity (serum ALT/AST levels).